N-Boc-N-(2,5-dichlorobenzoyl)glycine
Description
Contextualization of N,N-Disubstituted Glycine (B1666218) Derivatives in Synthetic Organic Chemistry
N,N-disubstituted glycine derivatives are a significant class of compounds in synthetic organic chemistry, most notably as the core components of peptoids. Peptoids, or N-substituted glycine oligomers, are a class of peptide mimics that have garnered considerable attention due to their enhanced proteolytic stability and potential for diverse functionalization. The ability to introduce a wide variety of substituents on the nitrogen atom allows for the creation of a vast chemical space, making these derivatives valuable tools in drug discovery and materials science. nih.gov The structural rigidity and conformational preferences of these derivatives can be fine-tuned by the nature of the N-substituents, influencing their biological activity and material properties. nih.gov
Academic Significance of N-Acyl-N-Boc-Amino Acids as Specialty Building Blocks
N-acyl-N-Boc-amino acids, the chemical class to which N-Boc-N-(2,5-dichlorobenzoyl)glycine belongs, are considered specialty building blocks in organic synthesis. The Boc group is a widely used protecting group for the amine functionality, allowing for controlled and selective reactions at other parts of the molecule. google.comchemsrc.com The additional N-acyl group, in this case, the 2,5-dichlorobenzoyl group, provides another layer of functionality and structural complexity.
These types of compounds are particularly useful in the synthesis of complex peptides and other biologically active molecules. For instance, related N-Boc-N-acylglycine derivatives have been utilized as building blocks in the chemical synthesis of ubiquitinated peptides, which are crucial for studying cellular signaling pathways. The presence of the acyl group can influence the molecule's conformation and potential interactions with biological targets.
Overview of Research Areas Pertaining to this compound
Direct academic research focusing exclusively on this compound is limited. However, its structure suggests potential applications in several areas:
Peptidomimetic and Peptoid Synthesis: As an N,N-disubstituted glycine, it could serve as a monomer for the synthesis of novel peptoids. The 2,5-dichlorobenzoyl group would function as a side chain, potentially imparting specific steric or electronic properties to the resulting oligomer.
Fragment-Based Drug Discovery: The compound could be utilized as a fragment in screening libraries for the discovery of new lead compounds in drug development. The dichlorinated phenyl ring is a common feature in many bioactive molecules, and its presence could facilitate interactions with protein targets.
Intermediate in Complex Molecule Synthesis: It can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems or other architecturally intricate molecules. The carboxylic acid and the reactive sites on the dichlorophenyl ring offer multiple points for chemical modification.
While specific research findings on this compound are not widely published, its existence as a commercially available reagent suggests its utility in undisclosed or ongoing research endeavors, likely within the pharmaceutical and biotechnology sectors.
Compound Data
Below are tables detailing the known properties of this compound and its de-protected precursor, N-(2,5-dichlorobenzoyl)glycine.
This compound
| Property | Value |
| CAS Number | 2097800-57-0 |
| Molecular Formula | C₁₄H₁₅Cl₂NO₅ |
| Molecular Weight | 348.18 g/mol |
| Appearance | Not specified |
| Solubility | Not specified |
Data for this table is sourced from chemical supplier catalogs as specific academic literature is not available.
N-(2,5-dichlorobenzoyl)glycine
| Property | Value |
| CAS Number | 667403-46-5 |
| Molecular Formula | C₉H₇Cl₂NO₃ google.com |
| Molecular Weight | 248.06 g/mol google.com |
| Boiling Point | 420.6 °C (predicted) |
| Density | 1.5 g/cm³ (predicted) |
| IUPAC Name | 2-[(2,5-dichlorobenzoyl)amino]acetic acid google.com |
This data is compiled from publicly available chemical databases. google.com
Structure
3D Structure
Properties
Molecular Formula |
C14H15Cl2NO5 |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorobenzoyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H15Cl2NO5/c1-14(2,3)22-13(21)17(7-11(18)19)12(20)9-6-8(15)4-5-10(9)16/h4-6H,7H2,1-3H3,(H,18,19) |
InChI Key |
LEKWSVFJAJFROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Boc N 2,5 Dichlorobenzoyl Glycine and Analogues
Strategies for N-Acylation and N-Boc Protection in N,N-Disubstituted Glycines
The construction of the N,N-disubstituted glycine (B1666218) core typically involves the protection of the amino group and the subsequent acylation, or vice versa. The choice of strategy depends on the desired final product and the reactivity of the intermediates.
The synthesis of N,N-disubstituted glycines like N-Boc-N-(2,5-dichlorobenzoyl)glycine can be approached through two primary sequential routes:
N-Boc Protection Followed by N-Acylation: This is a common and often preferred method. It begins with the protection of the glycine amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. google.com The resulting N-Boc-glycine is a stable intermediate that can be subsequently acylated. The N-acylation of N-Boc-glycine with a suitable acylating agent, such as an acyl chloride, introduces the second substituent. This approach is advantageous as the Boc group is generally stable under the conditions required for many acylation reactions and can be removed under acidic conditions if further manipulation of the nitrogen is needed. acs.org
N-Acylation Followed by N-Boc Protection: In this alternative sequence, glycine is first acylated on the nitrogen atom. For the target molecule, this would involve reacting glycine with an activated form of 2,5-dichlorobenzoic acid. The resulting N-(2,5-dichlorobenzoyl)glycine nih.gov would then be subjected to N-Boc protection. This route may be less common due to the potential for side reactions during the Boc protection step, especially if the acylated glycine derivative has other reactive functional groups.
A generalized comparison of these sequential approaches is presented below:
| Feature | N-Boc Protection then N-Acylation | N-Acylation then N-Boc Protection |
| Initial Step | Protection of glycine with (Boc)₂O. | Acylation of glycine with an acylating agent. |
| Intermediate | N-Boc-glycine. | N-acyl glycine. |
| Second Step | N-acylation of N-Boc-glycine. | N-Boc protection of N-acyl glycine. |
| Advantages | Readily available starting material (Boc-glycine), generally good yields. | May be useful for specific substrates where the reverse sequence is problematic. |
| Disadvantages | Potential for side reactions during acylation if not optimized. | The N-acyl glycine intermediate may be less stable or soluble. |
To introduce the 2,5-dichlorobenzoyl group onto the glycine nitrogen, a reactive precursor of 2,5-dichlorobenzoic acid is necessary. The most common and effective precursor for this transformation is 2,5-dichlorobenzoyl chloride .
The acylation reaction is a nucleophilic acyl substitution where the nitrogen atom of N-Boc-glycine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. The use of acyl chlorides is favored due to their high reactivity, which facilitates the formation of the amide bond under relatively mild conditions. youtube.com
The final structure of this compound features a nitrogen atom that is part of both a carbamate (B1207046) (the Boc group) and an amide (the dichlorobenzoyl group). This creates a tertiary amide-like structure. masterorganicchemistry.com The formation of such sterically hindered structures can sometimes be challenging.
Multicomponent Reactions and Glycine Equivalents in N,N-Disubstituted Scaffold Construction
Beyond sequential derivatization, more advanced strategies like multicomponent reactions and the use of glycine equivalents offer alternative and potentially more efficient routes to complex amino acid derivatives.
An alternative to using glycine itself as a starting material is the employment of "glycine equivalents." These are molecules that contain the core structure of glycine but are modified to have different reactivity. For the synthesis of N,N-disubstituted glycines, an electrophilic glycine equivalent can be particularly useful.
One such example is diethyl N-Boc-iminomalonate, which can react with organometallic reagents, like Grignard reagents, to form substituted N-Boc-aminomalonates. researchgate.netorganic-chemistry.org Subsequent hydrolysis and decarboxylation can then yield the desired arylglycine derivatives. researchgate.netorganic-chemistry.org While this specific example leads to C-substituted glycines, the principle of using a glycine template with altered electrophilicity or nucleophilicity is a powerful tool in amino acid synthesis. digitellinc.com
When the target molecule is a chiral α-substituted glycine analog, controlling the stereochemistry is paramount. This is where chiral auxiliaries play a crucial role. bohrium.comnumberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com After the desired stereoselective transformation, the auxiliary is removed.
In the context of synthesizing chiral N,N-disubstituted glycine analogs, a chiral auxiliary could be attached to the glycine backbone. This would influence the facial selectivity of an incoming substituent, leading to the preferential formation of one diastereomer over the other. For instance, in the alkylation of a glycine enolate, a chiral auxiliary can effectively shield one face of the enolate, directing the alkylating agent to the other face. While glycine itself is not chiral, wikipedia.org this method is fundamental for creating chiral substituted glycines. Various chiral auxiliaries have been developed and successfully applied in asymmetric synthesis. york.ac.ukuga.edu
Protecting Group Manipulations Beyond Simple Cleavage for Complex N-Boc-N-Acyl Glycines
In the synthesis of complex molecules like N-Boc-N-acyl glycines, where multiple functional groups may be present, the strategic manipulation of protecting groups is paramount. This extends beyond the straightforward removal of the Boc group and involves orthogonal and chemoselective strategies to ensure that specific sites in the molecule can be modified without affecting others. jocpr.comnih.gov
Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others in the same molecule. jocpr.comnih.gov This is particularly vital in the synthesis of complex peptide-like structures or when the acyl group of the N-Boc-N-acyl glycine contains reactive functionalities. For instance, an orthogonal strategy might employ the acid-labile Boc group for the nitrogen, a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) on another amine, and a group removable by hydrogenolysis, such as a benzyl (B1604629) (Bn) ether, on a hydroxyl group. jocpr.com The p-nitrobenzyl (pNZ) group is another example that demonstrates orthogonality with Boc, Fmoc, and Alloc protecting groups. ub.edu
Chemoselectivity, the ability to react with one functional group in the presence of others, is also a key consideration. Mild deprotection methods for the N-Boc group have been developed to enhance chemoselectivity. For example, oxalyl chloride in methanol (B129727) has been reported as a mild reagent for N-Boc deprotection at room temperature, offering an alternative to harsh acidic conditions that might cleave other acid-sensitive groups. rsc.org Another approach involves the use of Selectfluor, which can selectively remove one Boc group from a di-Boc protected amine, a useful strategy when nuanced reactivity is required. researchgate.net
The choice of protecting group can also influence the reactivity and stability of the molecule during synthesis. For example, in the synthesis of peptide nucleic acids (PNAs) which share structural similarities with N-substituted glycines, a safety-catch strategy using a 4-(methylsulfinyl/thio)benzyloxycarbonyl (Msz/Mtz) group has been employed. This group is stable under both acidic and basic conditions used for Boc and Fmoc chemistry, respectively, but can be rendered labile to acid by a specific reduction step. peptide.com Such strategies allow for the assembly of complex backbones before a final, controlled deprotection.
The following table summarizes various protecting groups and their deprotection conditions, highlighting their potential for orthogonal strategies in the synthesis of complex N-Boc-N-acyl glycines.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) sigmaaldrich.com | Fmoc, Cbz, Benzyl |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) jocpr.com | Boc, Benzyl, t-Butyl esters |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis nih.gov | Boc, Fmoc, t-Butyl esters |
| p-Nitrobenzyl | pNZ | Reduction (e.g., Zn/AcOH) ub.edu | Boc, Fmoc, Alloc |
Stereochemical Control and Asymmetric Synthesis Approaches for N,N-Disubstituted Glycine Scaffolds
Achieving stereochemical control is a significant challenge in the synthesis of α-amino acid derivatives, including N,N-disubstituted glycine scaffolds where the α-carbon is a stereocenter.
The development of diastereoselective and enantioselective methods is crucial for producing optically pure α-amino acid derivatives. One approach involves the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Another powerful strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Lewis acid catalysis, for example, has been employed in the three-component condensation of an aldehyde, benzylamine, and ketene (B1206846) silyl (B83357) acetals to produce syn α-hydroxy-β-amino esters with high diastereoselectivity and yield. nih.govresearchgate.net
Organocatalysis, using small organic molecules as catalysts, has also emerged as a valuable tool. For instance, cinchona alkaloids have been used as chiral control elements in the reaction of glycine Schiff base derivatives with organoboranes to produce α-amino acids with high enantiomeric excess (ee). organic-chemistry.org
The following table presents a selection of methodologies for the stereoselective synthesis of α-amino acid derivatives, highlighting the reagents, catalysts, and the stereochemical outcomes.
| Methodology | Key Reagents/Catalyst | Stereochemical Outcome |
| Chiral Auxiliary | Tricyclic iminolactones | High diastereoselectivity (>25:1 dr) and enantiomeric excess (99% ee) for β-hydroxy-α-amino acids. researchgate.net |
| Lewis Acid Catalysis | Lewis acids (e.g., Sc(OTf)₃) | High diastereoselection in three-component reactions. nih.govresearchgate.net |
| Organocatalysis | Cinchona alkaloids (cinchonidine, cinchonine) | Enantioselective synthesis of (S)- or (R)-α-amino acids (54-95% ee). organic-chemistry.org |
| Biocatalysis | Phenylalanine dehydrogenase | Reductive amination for commercial-scale synthesis of (S)-N-Boc-3-hydroxyadamantylglycine. universiteitleiden.nl |
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer.
In the context of N,N-disubstituted systems, DKR can be particularly effective. For example, enzymatic methods have been developed for the DKR of amino acid amides using a stereoselective amino acid amidase in the presence of a racemase, such as α-amino-ε-caprolactam racemase. ub.edursc.org This allows for the production of either D- or L-amino acids from a racemic mixture of the corresponding amides.
Biocatalytic DKR has also been applied to the synthesis of β-branched α-amino acids with high diastereo- and enantioselectivity through a transamination process. nih.gov This highlights the potential of enzymes to control multiple stereocenters in a single transformation.
The following table outlines different DKR strategies applicable to the synthesis of chiral amino acid derivatives.
| DKR Strategy | Catalyst/Enzyme System | Substrate Type |
| Enzymatic Resolution with Racemase | D-aminopeptidase and α-amino-ε-caprolactam racemase | Amino acid amides ub.edursc.org |
| Biocatalytic Transamination | Aromatic amino acid aminotransferases | β-branched α-ketoacids nih.gov |
| Organocatalytic Aldol Reaction | L-proline | α,α-disubstituted aldehydes researchgate.net |
Process Optimization and Scale-Up Considerations in Academic Synthesis of N-Boc-N-Acyl Glycines
While industrial scale-up focuses on large-scale production, academic labs often face challenges in scaling up syntheses from milligram to multigram quantities for further studies. Process optimization in an academic setting aims to improve yields, simplify purification, and ensure reproducibility.
For the synthesis of N-Boc-N-acyl glycines, optimization can involve screening different coupling reagents, solvents, and reaction temperatures. For instance, the choice of base and solvent can significantly impact the efficiency of the N-acylation step. The use of solid-phase synthesis techniques, where the growing molecule is attached to a resin, can simplify purification by allowing for the removal of excess reagents and byproducts by simple filtration. researchgate.net
Improving the yield of N-Boc protected amino acids is a common goal. One patented method for preparing Boc-glycine reports a yield of over 90% by carefully controlling the reaction conditions, including the use of sodium bicarbonate as the base and a specific extraction and crystallization process. While this is an industrial patent, the principles of controlling pH and purification can be applied in an academic lab.
In an academic context, scaling up a reaction can introduce new challenges such as heat transfer, mixing efficiency, and the handling of larger quantities of reagents. A study on the synthesis of N-Boc-β³-amino acid methyl esters highlights a method suitable for laboratory-scale production (up to 20 g) with good yields by operating under mild conditions and avoiding hazardous reagents.
The table below provides examples of optimization parameters and their impact on the synthesis of N-acyl amino acids.
| Optimization Parameter | Condition | Impact | Reference |
| Coupling Reagent | p-Toluenesulfonyl chloride | Efficient amidation of Z- and Boc-amino acids. | |
| Catalyst | Amberlyst-15 | Chemoselective mono-N-Boc protection with easy catalyst recovery. | |
| Purification | Extraction and crystallization | Improved yield and purity of Boc-glycine. | |
| Reaction Conditions | Mild, non-hazardous reagents | Safe and scalable synthesis of N-Boc-β³-amino acid methyl esters. |
Advanced Chemical Transformations and Reactivity Profiles of N Boc N 2,5 Dichlorobenzoyl Glycine
Selective Cleavage of the N-Boc Moiety from N-Acyl Functionality in Research Contexts
The differential stability of the N-Boc and N-acyl groups is a cornerstone of its utility in multi-step synthesis. The Boc group, being an alkoxycarbonyl substituent, is susceptible to cleavage under acidic conditions, while the N-acyl (2,5-dichlorobenzoyl) group is generally more robust. This orthogonality allows for the selective removal of the Boc group, unmasking a secondary amide for further functionalization.
Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or 4M HCl in 1,4-dioxane. researchgate.net The choice of reagent and conditions can be tailored to the sensitivity of other functional groups present in the molecule. For instance, milder conditions might be necessary if other acid-labile groups are present. Research has demonstrated the successful selective cleavage of Boc groups in the presence of other functionalities, such as in the synthesis of N-acyl-N,α,α-trialkyl glycines where the amide bond can be cleaved with diluted TFA. researchgate.net
The selective cleavage is a critical step in peptide synthesis and the creation of complex molecules where the newly exposed N-H bond can participate in subsequent coupling reactions. nih.gov The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and carbon dioxide.
Table 1: Reagents for Selective N-Boc Deprotection
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | Typically used in a 1:1 mixture with a solvent like dichloromethane (DCM). acs.org | Highly effective and common, but TFA is corrosive and needs careful handling. |
| 4M HCl in 1,4-dioxane | A commercially available solution that offers a convenient and controlled source of acid. researchgate.net | Can be a good alternative to TFA, especially when precise stoichiometry is required. |
| Lithium bromide in acetonitrile | A mild procedure for the selective cleavage of an alkoxycarbonyl group. nih.gov | Offers high selectivity and is compatible with a wide range of other functional groups. |
Transformations Involving the Glycine (B1666218) Carboxylic Acid Functionality
The carboxylic acid group of N-Boc-N-(2,5-dichlorobenzoyl)glycine is a versatile handle for a variety of chemical transformations, including derivatization and cyclization reactions.
The carboxylic acid can be readily converted into a range of derivatives. Esterification can be achieved using standard methods such as Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base.
Amide formation is typically accomplished by first activating the carboxylic acid. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The activated acid is then reacted with a primary or secondary amine to furnish the corresponding amide. Studies on N-(benzyloxycarbonyl)glycine have shown the synthesis of various ester and amide derivatives. nih.gov
These derivatization reactions are fundamental in medicinal chemistry and materials science for modifying the pharmacokinetic properties, biological activity, and physical characteristics of the parent molecule.
Table 2: Common Derivatization Reactions of the Carboxylic Acid
| Derivative | Reagents | General Conditions |
|---|---|---|
| Esters | Alcohol, Acid catalyst (e.g., H₂SO₄) or Alkyl halide, Base (e.g., K₂CO₃) | Reflux for Fischer esterification; Room temperature to elevated temperatures for alkylation. |
| Amides | Amine, Coupling agent (e.g., EDCI, DCC), Additive (e.g., HOBt, NHS) | Typically performed in an aprotic solvent like DMF or DCM at room temperature. |
| Acid Chlorides | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Reaction is usually performed neat or in a non-polar solvent. |
This compound can serve as a precursor for the synthesis of heterocyclic structures, most notably diketopiperazines. Diketopiperazines are a class of cyclic dipeptides with a wide range of biological activities. The synthesis often involves the coupling of two amino acid units, followed by an intramolecular cyclization.
In a typical sequence, the this compound would first be coupled with another amino acid ester. After the coupling, the Boc group is selectively removed, and the resulting dipeptide ester can undergo spontaneous or base-catalyzed intramolecular cyclization to form the diketopiperazine ring. The 2,5-dichlorobenzoyl group would remain on one of the nitrogen atoms of the diketopiperazine core, influencing its conformation and properties. Research has shown that minimal non-ribosomal peptide synthetase (NRPS) modules can catalyze the condensation and cyclization of amino acids to produce diketopiperazines. mdpi.com A study on the total synthesis of mycoplanecin A involved a challenging macrocyclization of a linear precursor under optimized high-temperature, high-dilution conditions. acs.org
Reactivity at the α-Carbon of the Glycine Moiety in N,N-Disubstituted Systems
The presence of two electron-withdrawing groups on the nitrogen atom of the glycine moiety significantly acidifies the α-protons. This increased acidity allows for the deprotonation of the α-carbon to form a stabilized enolate, which can then participate in various carbon-carbon bond-forming reactions.
The enolate generated from this compound can be readily alkylated with a variety of electrophiles, such as alkyl halides. This reaction is a powerful tool for introducing side chains at the α-position, thereby creating non-natural amino acid derivatives. The choice of base is crucial to ensure efficient deprotonation without causing unwanted side reactions. Common bases include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium carbonate. monash.edu
The stereochemical outcome of these alkylation reactions can often be controlled by using chiral auxiliaries or catalysts, leading to the enantioselective synthesis of α-substituted amino acids. These modified amino acids are valuable building blocks for the synthesis of peptides with altered conformations and biological activities. Recent research has explored catalyst- and additive-free α-alkylation of glycine derivatives using diacyl peroxides. organic-chemistry.org
Table 3: Alkylation of N,N-Disubstituted Glycine Derivatives
| Base | Alkylating Agent | General Conditions |
|---|---|---|
| Lithium diisopropylamide (LDA) | Alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) | Low temperatures (e.g., -78 °C) in an aprotic solvent like THF. |
| Sodium Hydride (NaH) | Alkyl halides | Room temperature to elevated temperatures in a solvent like DMF or THF. |
| Potassium Carbonate (K₂CO₃) | Alkyl halides | Often used with a phase-transfer catalyst in a two-phase system. monash.edu |
The enolate of this compound can also participate in a range of condensation and addition reactions. In an Aldol-type reaction, the enolate can add to an aldehyde or ketone to form a β-hydroxy amino acid derivative. Subsequent dehydration can lead to the formation of an α,β-unsaturated amino acid.
The Mannich reaction involves the aminoalkylation of the enolate with an iminium ion, which is typically generated in situ from an aldehyde and a secondary amine. This reaction provides access to β-amino amino acids.
Furthermore, the enolate can act as a nucleophile in Michael additions, reacting with α,β-unsaturated carbonyl compounds to form γ-dicarbonyl amino acid derivatives. These reactions significantly expand the synthetic utility of this compound, allowing for the creation of a wide variety of structurally complex and functionally diverse amino acid derivatives. Condensation reactions are fundamental in forming peptide bonds between amino acids. youtube.com
Aromatic Functionalization and Derivatization of the 2,5-Dichlorobenzoyl Group
The 2,5-dichlorobenzoyl moiety is a key site for molecular modification. The presence of two chlorine atoms and the electron-withdrawing benzoyl carbonyl group renders the aromatic ring electrophilic and susceptible to specific classes of reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dichlorobenzoyl ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. wikipedia.orglibretexts.org In this mechanism, a potent nucleophile attacks the aromatic ring, displacing one of the chloride leaving groups through a stabilized anionic intermediate, often called a Meisenheimer complex. wikipedia.orgnih.gov The activating effect of the carbonyl group is directed towards the ortho (C2) and para (C5) positions, meaning both chlorine atoms in this compound are activated for substitution.
Regioselectivity between the C2 and C5 positions is influenced by a combination of electronic and steric factors. While both positions are electronically activated, the C2 position is subject to greater steric hindrance from the adjacent N-acylglycine substituent. Consequently, nucleophilic attack often preferentially occurs at the less hindered C5 position. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of aryl halides. nobelprize.org Reactions such as the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Heck (C-C bond formation) couplings can be applied to the 2,5-dichlorobenzoyl group to introduce a wide array of substituents. nobelprize.orgrsc.orgnih.gov
These reactions proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. nobelprize.org Regioselectivity in mono-functionalization is often dictated by the relative rates of oxidative addition at the two C-Cl bonds. The less sterically encumbered C5-Cl bond is typically more reactive, allowing for selective mono-substitution under carefully controlled conditions. Subsequent functionalization at the C2 position can be achieved under more forcing conditions to yield disubstituted products.
The following table summarizes potential derivatization reactions on the 2,5-dichlorobenzoyl group:
| Reaction Type | Reagents and Conditions | Target Position | Expected Product Structure |
| SNAr (Alkoxylation) | NaOMe, DMSO, heat | C5 | N-Boc-N-(2-chloro-5-methoxybenzoyl)glycine |
| SNAr (Thiolation) | NaSPh, DMF, heat | C5 | N-Boc-N-(2-chloro-5-(phenylthio)benzoyl)glycine |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, heat | C5 | N-Boc-N-(2-chloro-5-arylbenzoyl)glycine |
| Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, heat | C5 | N-Boc-N-(2-chloro-5-(dialkylamino)benzoyl)glycine |
| Heck Coupling | Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, heat | C5 | N-Boc-N-(2-chloro-5-vinylbenzoyl)glycine |
Chemo- and Regioselectivity in Complex Reaction Systems of N-Boc-N-Acyl Glycines
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In this compound, the principal sites for reaction are the Boc-protected amine, the carboxylic acid, and the two aryl-chlorine bonds. Achieving selectivity is paramount for the controlled synthesis of complex derivatives.
The N-Boc group is notably stable under basic and nucleophilic conditions, which are common for SNAr and many palladium-catalyzed coupling reactions. researchgate.netorganic-chemistry.org This stability allows the aromatic ring to be modified without premature deprotection of the nitrogen. However, the Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
The carboxylic acid moiety offers another handle for selective modification. It can be converted to an ester via Fischer esterification (acidic conditions) or by reaction with an alkyl halide under basic conditions. Amide coupling reactions can also be performed at this site using standard peptide coupling reagents.
The key to controlling reactivity lies in the judicious choice of reagents and conditions:
Aromatic Substitution: To selectively modify the dichlorobenzoyl ring, reactions are performed under basic or neutral conditions where the Boc group and carboxylic acid (as its carboxylate salt) remain stable.
N-Deprotection: To selectively remove the Boc group, strongly acidic conditions are used, which typically leave the aryl-halide bonds and the carboxylic acid intact.
Carboxylic Acid Derivatization: To selectively modify the carboxyl group, standard esterification or amidation conditions can be applied. For example, using a coupling agent like EDC with an amine will target the carboxylic acid while leaving the other functional groups untouched under neutral pH.
The following table illustrates examples of chemo- and regioselective transformations:
| Desired Transformation | Reagents and Conditions | Reactive Site | Inactive/Stable Sites |
| Selective N-Deprotection | Trifluoroacetic acid (TFA), CH₂Cl₂ | N-Boc group | 2,5-Dichlorobenzoyl group, Carboxylic acid |
| Selective Esterification | CH₃I, K₂CO₃, DMF | Carboxylic acid | N-Boc group, 2,5-Dichlorobenzoyl group |
| Selective Aromatic Substitution | Pyrrolidine, Pd₂(dba)₃, Xantphos, K₃PO₄, Dioxane | C5-Cl bond | N-Boc group, Carboxylic acid, C2-Cl bond |
| Selective Amide Formation | H₂N-R, EDC, HOBt, DIPEA, CH₂Cl₂ | Carboxylic acid | N-Boc group, 2,5-Dichlorobenzoyl group |
This controlled reactivity makes this compound a valuable building block for constructing more complex molecules, enabling stepwise and selective modification at its various functional centers.
Research Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Chemical Architectures
The compound's bifunctional nature, possessing both a protected amino acid moiety and an activated aromatic system, makes it a versatile precursor for complex chemical architectures. The N-Boc-glycine component provides a handle for standard peptide coupling and modification techniques, while the 2,5-dichlorobenzoyl group can influence the molecule's electronic properties, stability, and biological activity. cymitquimica.com
This structure is particularly relevant in the synthesis of pharmacologically relevant scaffolds. For instance, the related compound N-(2,5-dichlorobenzoyl)glycine is known as an impurity related to the potent proteasome inhibitor, Ixazomib. cymitquimica.compharmaffiliates.com This association underscores the importance of the (2,5-dichlorobenzoyl)glycine core as a key structural motif in the development of therapeutic agents. Chemists can utilize N-Boc-N-(2,5-dichlorobenzoyl)glycine as a starting material to construct libraries of related compounds, exploring structure-activity relationships by modifying either the glycine (B1666218) backbone or the aromatic ring.
Role in Peptide and Peptidomimetic Synthesis as a Modified Amino Acid Unit
As a modified amino acid, the compound plays a crucial role in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability.
The incorporation of N,N-disubstituted amino acids like this compound into growing peptide chains is a significant challenge in solid-phase peptide synthesis (SPPS). bioengineer.org The steric hindrance caused by the two substituents on the nitrogen atom can dramatically slow down the coupling reaction, leading to low yields and incomplete sequences. bioengineer.org
Overcoming this hurdle requires the use of highly efficient coupling reagents and optimized reaction conditions. nih.gov The Boc group serves as a standard acid-labile protecting group, which can be removed using reagents like trifluoroacetic acid (TFA) to reveal the secondary amine for subsequent coupling steps. peptide.com The presence of the bulky 2,5-dichlorobenzoyl group, however, necessitates the use of powerful coupling agents, such as phosphonium (B103445) salts (e.g., PyBOP) or uranium salts (e.g., TBTU), to facilitate the formation of the amide bond with the next amino acid in the sequence. nih.gov The successful incorporation of such units allows for the creation of peptides with unique conformational constraints and properties.
This compound is an ideal precursor for the synthesis of cyclic peptidomimetics, most notably diketopiperazines (DKPs). DKPs are six-membered rings formed from the condensation of two amino acids and represent a privileged scaffold in drug discovery due to their conformational rigidity and biological activity. nih.govmdpi.com
A general synthetic strategy involves the following steps:
Deprotection: The Boc group of this compound is removed under acidic conditions.
Coupling: The resulting secondary amine is coupled with a second, C-terminally protected amino acid (e.g., an amino acid methyl ester) to form a linear dipeptide.
Cyclization: The C-terminal protecting group of the dipeptide is removed, and the resulting molecule is induced to undergo an intramolecular cyclization, often by heating, to form the diketopiperazine ring. researchgate.netwhiterose.ac.uk
This process would yield a diketopiperazine with a 2,5-dichlorobenzoyl group attached to one of the nitrogen atoms, providing a unique scaffold for further functionalization or for screening in biological assays. nih.govacs.org
Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes with Modified Amino Acid Structures
The structural components of this compound make it a valuable precursor for molecules of pharmacological interest. The dichlorophenyl group, in particular, is a common feature in many bioactive compounds and can be critical for achieving desired therapeutic effects. cymitquimica.com
As previously noted, the N-(2,5-dichlorobenzoyl)glycine scaffold is structurally related to the drug Ixazomib, a dipeptidyl boronic acid proteasome inhibitor used in cancer therapy. pharmaffiliates.com This makes the title compound an attractive starting point for the synthesis of novel analogues of Ixazomib or other chemical probes designed to target specific enzymes or receptors. By using this precursor, medicinal chemists can systematically explore how modifications to this core structure impact biological activity, potentially leading to the discovery of new therapeutic agents.
Contributions to Methodology Development in Organic Chemistry, particularly for N,N-Disubstituted Amino Acids
The synthesis and application of N,N-disubstituted amino acids remain an active area of research in organic chemistry. acs.org Compounds like this compound serve as challenging substrates that drive the development of new synthetic methods. bioengineer.org
Research in this area focuses on several key challenges:
Efficient Coupling: Developing new reagents and protocols to overcome the steric hindrance associated with N,N-disubstituted amino acids and achieve high yields in peptide synthesis. bioengineer.orgnih.gov
Stereocontrol: Ensuring that the chiral integrity of adjacent amino acids is maintained during the coupling process, as the harsh conditions sometimes required can lead to epimerization. bioascent.com
Orthogonal Protection: Designing protecting group strategies that allow for the selective modification of different parts of the molecule. researchgate.net
By serving as a model compound for this sterically demanding class of molecules, this compound contributes to the broader effort to expand the toolbox of synthetic organic chemists, enabling the construction of increasingly complex and functional molecules. libretexts.org
Spectroscopic and Advanced Analytical Methodologies in N Boc N 2,5 Dichlorobenzoyl Glycine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-Boc-N-(2,5-dichlorobenzoyl)glycine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum, specific chemical shifts and coupling patterns are expected. The protons of the tert-butoxycarbonyl (Boc) group would appear as a characteristic singlet in the upfield region. The methylene (B1212753) protons of the glycine (B1666218) unit would likely present as a singlet or a pair of doublets, depending on their magnetic equivalence, influenced by the bulky N-acyl and N-Boc substituents. The aromatic protons on the 2,5-dichlorobenzoyl group would exhibit a complex splitting pattern in the downfield aromatic region, consistent with a trisubstituted benzene (B151609) ring.
The ¹³C NMR spectrum would further corroborate the structure, with distinct signals for the carbonyl carbons of the Boc, acyl, and carboxylic acid groups, the quaternary carbon of the Boc group, the methylene carbon of the glycine backbone, and the carbons of the dichlorophenyl ring. The chemical shifts of these carbons provide insight into the electronic environment and hybridization.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4-1.5 (s, 9H) | ~28.0 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.0 |
| Glycine CH₂ | ~4.0-4.2 (s, 2H) | ~50.0 |
| Glycine COOH | ~10-12 (br s, 1H) | ~170.0 |
| Dichlorobenzoyl C=O | - | ~168.0 |
| Dichlorobenzoyl Ar-H | ~7.3-7.6 (m, 3H) | ~128-135 |
| Dichlorobenzoyl Ar-C | - | ~130-133 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to deduce the molecular formula.
The fragmentation pattern observed in the MS/MS spectrum offers valuable structural information. For N-Boc protected compounds, a characteristic loss of the Boc group (as isobutylene (B52900) and carbon dioxide) is often observed. nih.gov Other expected fragmentation pathways for this compound would involve the cleavage of the amide bond and the loss of the dichlorobenzoyl group. Analysis of these fragment ions allows for the confirmation of the connectivity of the different structural motifs within the molecule. While specific mass spectral data for the title compound is not widely published, data for related compounds like N-(tert-Butoxycarbonyl)glycine methyl ester provides insight into expected fragmentation patterns. nist.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment | Description |
| [M-C₄H₈]⁺˙ | Loss of isobutylene from the Boc group |
| [M-Boc]⁺ | Loss of the entire Boc group |
| [M-C₇H₄Cl₂O]⁺ | Loss of the 2,5-dichlorobenzoyl group |
| [C₇H₄Cl₂O]⁺ | 2,5-dichlorobenzoyl cation |
X-ray Crystallography for Solid-State Conformation and Chirality Determination
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. A successful single-crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This would allow for an in-depth understanding of the molecule's conformation, including the orientation of the Boc and dichlorobenzoyl groups relative to the glycine backbone.
Furthermore, if the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. However, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge. To date, no public crystal structure data for this compound or closely related N-acyl-N-Boc-glycine derivatives has been found.
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Since this compound possesses a stereocenter at the alpha-carbon of the glycine derivative if substituted, the assessment of its enantiomeric purity is crucial, especially in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be very effective. researchgate.netrsc.org The choice of mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. sigmaaldrich.comsigmaaldrich.com The use of additives like trifluoroacetic acid can also influence the resolution. sigmaaldrich.com
Gas chromatography (GC) with a chiral column can also be employed for the analysis of volatile derivatives of the compound.
Table 3: Common Chiral Stationary Phases for the Separation of N-Boc-Amino Acid Derivatives
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phase |
| CHIROBIOTIC T (Teicoplanin) | Macrocyclic glycopeptide-based, multimodal | Reversed-phase or Polar Organic |
| CHIROBIOTIC R (Ristocetin A) | Macrocyclic glycopeptide-based, multimodal | Reversed-phase or Polar Organic |
| CHIRALPAK IA/IC | Amylose/Cellulose derivatives | Normal-phase (Hexane/Alcohol) |
| CYCLOBOND | Cyclodextrin-based | Reversed-phase or Polar Organic |
In Situ Reaction Monitoring Techniques (e.g., IR, Raman) for Mechanistic Insights in N-Boc-N-Acyl Glycine Synthesis
Understanding and optimizing the synthesis of this compound can be greatly facilitated by in situ reaction monitoring techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. acs.orgacs.orgnih.gov These non-invasive methods allow for real-time tracking of the concentrations of reactants, intermediates, and products throughout the course of the reaction without the need for sampling. mt.commt.comyoutube.comresearchgate.netyoutube.com
For the acylation of N-Boc-glycine with 2,5-dichlorobenzoyl chloride, FT-IR spectroscopy can be used to monitor the disappearance of the N-H stretch of the starting material and the appearance of the amide carbonyl stretch of the product. mt.com Similarly, Raman spectroscopy can provide a wealth of information about the vibrational modes of the molecules involved, enabling the monitoring of reaction kinetics and the detection of key intermediates. acs.orgacs.orgnih.govrsc.org This data is invaluable for understanding the reaction mechanism, identifying potential side reactions, and determining the optimal reaction endpoint.
Table 4: Key Vibrational Modes for In Situ Monitoring of N-Boc-N-Acyl Glycine Synthesis
| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Application |
| FT-IR | N-H Stretch (N-Boc-glycine) | ~3300-3400 | Monitoring consumption of starting material |
| FT-IR | C=O Stretch (Acid Chloride) | ~1780-1815 | Monitoring consumption of acylating agent |
| FT-IR | C=O Stretch (Amide Product) | ~1650-1680 | Monitoring formation of product |
| Raman | Aromatic Ring Vibrations | ~1580-1610 | Monitoring changes in the benzoyl group |
| Raman | C-N Stretch | ~1200-1350 | Monitoring formation of the amide bond |
Mechanistic Investigations and Computational Chemistry Studies of N Boc N 2,5 Dichlorobenzoyl Glycine
The study of N-Boc-N-(2,5-dichlorobenzoyl)glycine and related N,N-disubstituted amino acids through mechanistic and computational methods provides profound insights into their chemical behavior. These approaches are crucial for understanding reaction pathways, predicting stereochemical outcomes, and elucidating the electronic and conformational properties that govern their reactivity.
Future Directions and Emerging Research Avenues for N Boc N 2,5 Dichlorobenzoyl Glycine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-acyl amino acids, including N-Boc protected variants, is a cornerstone of peptide chemistry and drug discovery. chemimpex.commedchemexpress.com Future efforts are focused on developing greener and more efficient synthetic methods.
Current and Future Synthetic Approaches:
| Approach | Description | Future Outlook |
| Conventional Synthesis | Often involves the use of chlorinated agents for carboxylic acid activation, which can be toxic. nih.gov | A shift towards enzymatic catalysis and the use of less hazardous reagents is anticipated. nih.gov |
| Catalyst-Free Synthesis | Methods using water as a solvent and eliminating the need for a catalyst for N-tert-butyloxycarbonylation have been developed, offering an environmentally friendly option. nih.gov | Further optimization of these methods for a wider range of substrates and scalability is a key research area. |
| Enzymatic Synthesis | Enzymes like lipases and aminoacylases are being explored for the green synthesis of N-acyl amino acid amides. nih.gov These methods can be ATP-dependent or independent. nih.gov | The discovery and engineering of novel enzymes with broader substrate specificity and higher catalytic efficiency will be crucial. |
| Flow Chemistry & Automation | Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. | Integration of real-time monitoring and machine learning algorithms to optimize flow synthesis is a promising future direction. |
Recent advancements include the use of deep eutectic solvents and protic ionic liquids as both reaction media and catalysts for N-Boc deprotection, showcasing a move towards more sustainable practices. researchgate.net
Exploration of Novel Reactivity Modes and Applications in Catalysis
The inherent structure of N-Boc-N-acyl glycines suggests potential for novel reactivity and catalytic applications. The interplay between the protected amine, the acyl group, and the glycine (B1666218) backbone could be exploited in asymmetric catalysis and the development of new chemical transformations.
Researchers are investigating the use of N-aryl glycines in photoredox catalysis to construct chiral amino alcohols, demonstrating the potential of these molecules in complex bond-forming reactions. nih.gov Future work may explore the use of N-Boc-N-(2,5-dichlorobenzoyl)glycine as a ligand for metal catalysts or as an organocatalyst itself. The electron-withdrawing nature of the dichlorobenzoyl group could influence the reactivity of the molecule in unique ways.
Integration into Automated Synthesis and High-Throughput Screening Platforms
The demand for large libraries of compounds for drug discovery and materials science necessitates the integration of building blocks like this compound into automated synthesis platforms. wikipedia.org High-throughput screening (HTS) techniques are essential for identifying compounds with desired biological activities. nih.gov
Fluorescence-based assays are being used for HTS of glycine receptor modulators, and similar techniques could be adapted to screen for activities of derivatives of this compound. nih.govnih.gov The compatibility of N-Boc protected amino acids with solid-phase peptide synthesis (SPPS) makes them suitable for automated synthesizers. nih.govbioengineer.org
Table of HTS Methods for Glycine Derivatives:
| Method | Description | Application |
| Fluorescence Membrane Potential Assay | Measures changes in cell membrane potential upon receptor activation. nih.gov | Screening for modulators of glycine receptors. nih.gov |
| Anion Sensitive Yellow Fluorescent Protein (YFP) Assay | Detects changes in intracellular anion concentration, indicating ion channel activity. nih.gov | Primary screening of compounds acting on glycine receptors. nih.gov |
| Automated Electrophysiology | Provides detailed characterization of the effects of compounds on ion channel function. nih.gov | Confirmatory screening and quantification of the actions of identified compounds. nih.gov |
Design and Synthesis of Advanced Functional Materials Incorporating N-Boc-N-Acyl Glycine Units
The unique structural features of N-acyl amino acids make them attractive candidates for the development of advanced functional materials. Their amphiphilic nature, with both a hydrophobic acyl chain and a hydrophilic amino acid headgroup, can lead to self-assembly into various nanostructures. nih.gov
The incorporation of this compound into polymers or other materials could impart specific properties. For instance, the dichlorobenzoyl group could enhance thermal stability or create specific binding pockets. Research into N-acyl amino acids has shown their potential in forming hydrogels and other biomaterials.
Computational Design of Derivatives with Tailored Chemical and Biological Properties
Computational modeling and in silico design are becoming indispensable tools in modern chemistry and drug discovery. These methods can predict the properties of molecules before they are synthesized, saving time and resources.
For this compound, computational approaches can be used to:
Predict Reactivity: Calculate electronic properties to understand and predict how the molecule will behave in different chemical reactions.
Design Analogs: Virtually modify the structure to design derivatives with enhanced properties, such as improved solubility or binding affinity to a specific biological target.
Elucidate Mechanisms: Model reaction pathways to understand how the molecule participates in catalytic cycles or other chemical transformations.
Structure-activity relationship (SAR) studies, often guided by computational analysis, are crucial for optimizing the biological activity of lead compounds. acs.org By systematically modifying the structure of N-acyl amino acids and assessing their activity, researchers can develop potent and selective inhibitors of biological targets like the glycine transporter 2 (GlyT2). acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Boc-N-(2,5-dichlorobenzoyl)glycine to minimize diketopiperazine formation?
- Methodology : Use coupling agents like dicyclohexylcarbodiimide (DCC) or HOBt/DMAP to activate the carboxyl group of 2,5-dichlorobenzoyl chloride for amide bond formation with glycine. Introduce the Boc (tert-butoxycarbonyl) group early to protect the α-amine, reducing nucleophilic side reactions. Maintain low temperatures (0–5°C) during acylation to suppress cyclization into diketopiperazines. Post-synthesis, purify via recrystallization (e.g., ethyl acetate/hexane) or reverse-phase HPLC .
Q. How should researchers purify N-Boc-N-(2,5-dichlorobenzoyl)glycine, and what analytical techniques validate its purity?
- Methodology : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity using:
- HPLC-UV : Monitor at 254 nm; retention time consistency.
- LC-MS : Confirm molecular ion ([M+H]+ at m/z 349.1 for C₁₄H₁₆Cl₂N₂O₄).
- 1H NMR : Check for absence of diketopiperazine signals (e.g., cyclic amide protons at δ 3.8–4.2 ppm) .
Q. What storage conditions are recommended for N-Boc-N-(2,5-dichlorobenzoyl)glycine to ensure long-term stability?
- Methodology : Store as a lyophilized powder in airtight, light-resistant containers at −20°C. For short-term use (≤1 month), room temperature (20–25°C) in a desiccator is acceptable. Monitor degradation via periodic HPLC to detect hydrolysis of the Boc group or diketopiperazine formation .
Advanced Research Questions
Q. How can N-Boc-N-(2,5-dichlorobenzoyl)glycine be applied in targeted protein degradation (e.g., PROTACs or CANDDY technology)?
- Methodology : The 2,5-dichlorobenzoyl moiety enhances proteasome recruitment in bifunctional degraders. Link the compound to an E3 ligase binder (e.g., thalidomide derivative) via a PEG spacer. Validate degradation efficiency using:
- Western blotting : Quantify target protein (e.g., KRAS G12D) reduction.
- Cellular thermal shift assay (CETSA) : Confirm target engagement.
- Dose-response curves : Establish DC₅₀ (degradation potency) .
Q. How do researchers resolve contradictions in stability data for N-Boc-N-(2,5-dichlorobenzoyl)glycine under varying pH conditions?
- Methodology : Perform accelerated stability studies at pH 2–9 (37°C, 1 week). Analyze degradation products via:
- TGA/DSC : Detect thermal decomposition events (e.g., Boc deprotection at ~150°C).
- pH-rate profiling : Identify pH-dependent hydrolysis pathways (e.g., acid-catalyzed diketopiperazine formation).
- Quantum mechanical (QM) calculations : Predict susceptible bonds (e.g., amide vs. ester) .
Q. What role does N-Boc-N-(2,5-dichlorobenzoyl)glycine play in synthesizing proteasome inhibitors like ixazomib?
- Methodology : The 2,5-dichlorobenzoyl-glycine motif is a key pharmacophore in ixazomib citrate, a boronic acid-based proteasome inhibitor. Optimize coupling efficiency with boronate esters using:
- Schlenk techniques : To prevent boronate hydrolysis.
- X-ray crystallography : Confirm binding to the β5 subunit of the 20S proteasome.
- Kinetic assays : Measure Ki (inhibition constant) using fluorogenic substrates (e.g., Suc-LLVY-AMC) .
Q. How can researchers mitigate non-specific cytotoxicity when using N-Boc-N-(2,5-dichlorobenzoyl)glycine in cellular assays?
- Methodology :
- Structure-activity relationship (SAR) studies : Modify the Boc group to reduce lipophilicity (logP >3 may cause membrane disruption).
- Off-target screening : Use kinase/GPCR panels to identify unintended interactions.
- CRISPR-Cas9 knockouts : Confirm target-specific effects (e.g., proteasome subunit KO) .
Methodological Considerations
- Data Analysis : Cross-validate results with orthogonal techniques (e.g., NMR + LC-MS for purity).
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
- Contingency Planning : Predefine thresholds for diketopiperazine contamination (e.g., ≤2% by HPLC) to avoid batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
